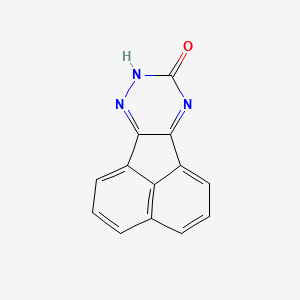![molecular formula C10H18 B14463947 1,6-Dimethylbicyclo[3.2.1]octane CAS No. 66230-06-6](/img/structure/B14463947.png)
1,6-Dimethylbicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylbicyclo[3.2.1]octane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[3.2.1]octane family, which is characterized by a unique ring structure that includes two fused rings sharing two carbon atoms. The presence of two methyl groups at the 1 and 6 positions further distinguishes this compound, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,6-Dimethylbicyclo[3.2.1]octane can be synthesized through various methods. One common approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene. This reaction is typically carried out under high-temperature conditions to facilitate the formation of the bicyclic structure. The reaction sequence includes the following steps:
Formation of 5-vinyl-1,3-cyclohexadiene: This intermediate is prepared through the reaction of a suitable diene with a vinyl group.
Intramolecular Diels-Alder Reaction: The 5-vinyl-1,3-cyclohexadiene undergoes a cycloaddition reaction to form the tricyclo[3.2.1.02.7]octane intermediate.
Cleavage of the Tricyclic Intermediate: The tricyclic intermediate is then selectively cleaved to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same intramolecular Diels-Alder reaction. The process is optimized for high yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
化学反応の分析
Types of Reactions
1,6-Dimethylbicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons. Hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Chlorine or bromine gas in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
1,6-Dimethylbicyclo[3.2.1]octane has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical products
作用機序
The mechanism of action of 1,6-dimethylbicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The presence of methyl groups at the 1 and 6 positions can influence the compound’s binding affinity and specificity. Detailed studies on its molecular interactions and pathways are ongoing .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and structure.
2,6-Dimethylbicyclo[3.2.1]octane: A closely related compound with methyl groups at the 2 and 6 positions
Uniqueness
1,6-Dimethylbicyclo[3.2.1]octane is unique due to its specific methyl group positioning, which can significantly influence its chemical reactivity and biological activity. This distinct structure makes it a valuable compound for studying structure-activity relationships and developing new chemical and pharmaceutical applications .
特性
CAS番号 |
66230-06-6 |
|---|---|
分子式 |
C10H18 |
分子量 |
138.25 g/mol |
IUPAC名 |
1,6-dimethylbicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18/c1-8-6-10(2)5-3-4-9(8)7-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
BKPDESGUNDDZNU-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CCCC1C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
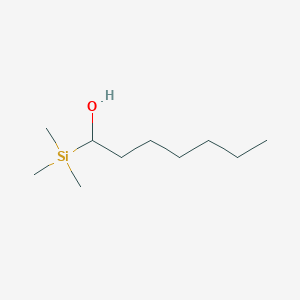

![3-Methoxy-7-(methoxymethyl)-3-borabicyclo[3.3.1]non-6-ene](/img/structure/B14463888.png)

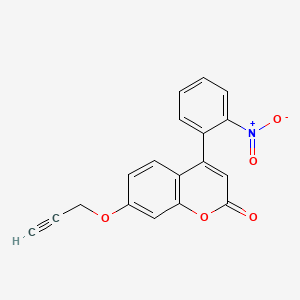
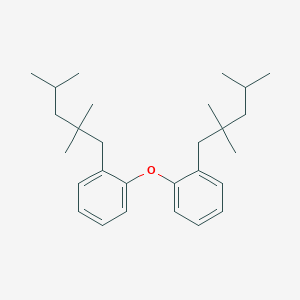
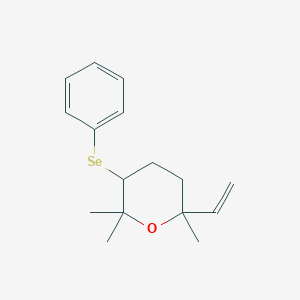
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
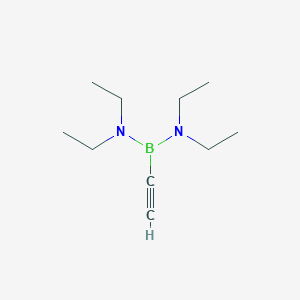
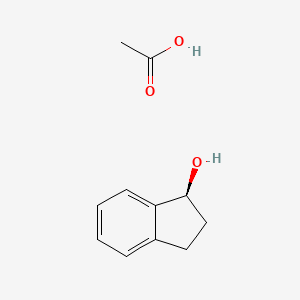
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
